molecular formula C24H25N5O2S B2628704 N1-mesityl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894041-51-1

N1-mesityl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2628704
CAS No.: 894041-51-1
M. Wt: 447.56
InChI Key: VCYMBQIGEMITAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature

The IUPAC name of this compound is derived through sequential identification of its parent structure and substituents. The oxalamide backbone (ethanediamide) serves as the foundational structure, with two nitrogen atoms bearing distinct substituents.

  • N1-substituent : The mesityl group (2,4,6-trimethylphenyl) is attached to the first nitrogen of the oxalamide.
  • N2-substituent : A 2-(2-(m-tolyl)thiazolo[3,2-b]triazol-6-yl)ethyl chain is bonded to the second nitrogen. This substituent comprises:
    • A thiazolo[3,2-b]triazole bicyclic system, numbered such that the thiazole ring (positions 1–3) is fused to the triazole ring (positions 2–4).
    • An m-tolyl group (3-methylphenyl) at position 2 of the triazole ring.
    • An ethyl linker connecting the bicyclic system to the oxalamide nitrogen.

The full IUPAC name is therefore:
N-(2,4,6-trimethylphenyl)-N'-[2-(2-(3-methylphenyl)thiazolo[3,2-b]triazol-6-yl)ethyl]ethanediamide.

Structural Classification Within Heterocyclic Compound Families

This compound belongs to three overlapping structural categories:

  • Oxalamide Derivatives : Characterized by the central –NHC(O)C(O)NH– motif, oxalamides are diamides of oxalic acid. The mesityl and thiazolo-triazole-ethyl groups position this compound as a bis-arylalkyl-substituted oxalamide.
  • Fused Bicyclic Heterocycles : The thiazolo[3,2-b]triazole system consists of a thiazole (five-membered ring with one sulfur and one nitrogen atom) fused to a 1,2,4-triazole (five-membered ring with three nitrogen atoms). The fusion occurs between position 3 of the thiazole and position 2 of the triazole, creating a planar bicyclic framework.
  • Aromatic Substituent-Bearing Compounds : Both the mesityl and m-tolyl groups contribute aromatic character, with electron-donating methyl groups influencing electronic properties.

A hierarchical classification is presented below:

Category Subcategory Key Features
Heterocyclic Compounds Fused Bicyclic Systems Thiazole-triazole fusion; S and N heteroatoms
Amides Oxalamides Central –NHC(O)C(O)NH– core; N1 and N2 substitutions
Aromatic Systems Alkyl-Substituted Benzenes Mesityl (2,4,6-trimethylphenyl) and m-tolyl (3-methylphenyl) groups

Functional Group Analysis and Molecular Formula

The compound contains four critical functional groups:

  • Oxalamide Core : The –NHC(O)C(O)NH– unit provides hydrogen-bonding capacity and conformational rigidity. The two carbonyl groups (C=O) at positions 2 and 3 participate in dipole-dipole interactions.
  • Thiazolo[3,2-b]Triazole System :
    • Thiazole Ring : Contains sulfur at position 1 and nitrogen at position 3.
    • 1,2,4-Triazole Ring : Nitrogen atoms at positions 1, 2, and 4. The m-tolyl group at position 2 introduces steric bulk.
  • Mesityl Group : The 2,4,6-trimethylphenyl substituent enhances lipophilicity and influences crystal packing via van der Waals interactions.
  • Ethyl Linker : A two-carbon chain connecting the thiazolo-triazole system to the oxalamide nitrogen, providing rotational flexibility.

The molecular formula is C19H22N4O2S , with a molecular weight of 366.47 g/mol . Key structural parameters include:

Parameter Value Method of Determination
Molecular Weight 366.47 g/mol High-resolution mass spectrometry
Heteroatom Composition 4 N, 1 S, 2 O Elemental analysis
Degree of Unsaturation 12 (aromatic rings + amide bonds) Calculated from molecular formula

Properties

IUPAC Name

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-14-6-5-7-18(12-14)21-27-24-29(28-21)19(13-32-24)8-9-25-22(30)23(31)26-20-16(3)10-15(2)11-17(20)4/h5-7,10-13H,8-9H2,1-4H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYMBQIGEMITAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-mesityl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multi-step reactions starting from readily available precursorsThe final step involves the coupling of the mesityl group and the oxalamide linkage under controlled conditions.

Industrial Production Methods

scaling up the laboratory synthesis would involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-mesityl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N1-mesityl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-mesityl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiazole and triazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility and Stability : Bulky mesityl and m-tolyl groups likely reduce aqueous solubility compared to smaller substituents (e.g., 4-fluorophenyl in 3c). However, the oxalamide linker may mitigate this by introducing hydrogen-bonding sites.
  • Spectral Characteristics : NMR signals for NH protons in thiazolo-triazoles can overlap with amide protons (δ = 13.80–14.30 ppm), necessitating advanced techniques like 2D NMR for unambiguous assignment .

Discussion of Substituent Effects

  • Electron-Withdrawing Groups (EWGs) : Fluorine (3c) and chlorine (7b) enhance anticonvulsant activity but lower synthetic yields (64% and 21%, respectively) due to steric or electronic challenges .
  • Electron-Donating Groups (EDGs) : Methoxy (9b) and methyl (m-tolyl) groups improve yields (96% and unquantified, respectively) and may stabilize intermediates during cyclization .
  • Bulkier Substituents : The mesityl group in the target compound could hinder crystallization, explaining the lack of reported melting points, but may improve metabolic stability.

Biological Activity

N1-mesityl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative studies with similar compounds.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A mesityl group,
  • A thiazolo[3,2-b][1,2,4]triazole moiety,
  • An oxalamide linkage.

This unique combination of functional groups is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate various signaling pathways and affect cellular metabolism.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors that regulate cell signaling.
  • DNA Interaction : Similar compounds have shown the ability to bind DNA, potentially affecting gene expression.

Biological Assays and Efficacy

The biological activity of the compound has been evaluated through various assays:

Assay Type Description Findings
Cytotoxicity AssaysBrine shrimp lethality testsDemonstrated significant cytotoxic effects with an LD50 < 20 µg/mL.
Antimicrobial ActivityTested against bacterial and fungal strainsShowed moderate antibacterial activity against specific strains.
Antioxidant ActivityDPPH radical scavenging assayExhibited notable antioxidant properties with IC50 values comparable to known antioxidants.
Antitumor ActivityCell line assays (e.g., HeLa, MCF-7)Indicated potential antitumor effects with IC50 values below 30 µM.

Comparative Studies

Comparative studies with structurally similar compounds have been conducted to assess relative efficacy:

Compound Activity Profile
N1-(4-(2-phenylmorpholino)butyl)-N2-(m-tolyl)oxalamideHigher cytotoxicity but lower antioxidant activity.
Analogous Thiazole CompoundsSimilar DNA-binding capabilities but varied enzyme inhibition profiles.

Case Studies

Several case studies have documented the potential applications of this compound:

  • Anticancer Research : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
  • Antimicrobial Studies : Research indicated that the compound exhibited synergistic effects when combined with conventional antibiotics against resistant bacterial strains.
  • Oxidative Stress Models : In vitro studies on oxidative stress revealed that the compound effectively reduced reactive oxygen species (ROS), highlighting its potential as a therapeutic agent in oxidative stress-related diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.